3-Methyl-5-phenyl-1,3-oxazolidin-2-imine
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Overview
Description
3-Methyl-5-phenyl-1,3-oxazolidin-2-imine is a heterocyclic compound with the molecular formula C10H12N2O. This compound features an oxazolidine ring, which is a five-membered ring containing oxygen and nitrogen atoms. The presence of a phenyl group and a methyl group attached to the oxazolidine ring contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-phenyl-1,3-oxazolidin-2-imine typically involves the reaction of appropriate amines with aldehydes or ketones, followed by cyclization. One common method is the reaction of phenyl isocyanate with 3-methyl-1,2-ethanediamine under controlled conditions to form the desired oxazolidine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-5-phenyl-1,3-oxazolidin-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products:
Oxidation: Oxazolidinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-5-phenyl-1,3-oxazolidin-2-imine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-5-phenyl-1,3-oxazolidin-2-imine involves its interaction with molecular targets such as enzymes or receptors. The oxazolidine ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 3-Methyl-2-phenyl-1,3-oxazolidine
- 3,4,4-Trimethyl-2-(2-phenylethyl)-1,3-oxazolidine
- 2-(4-Chlorophenyl)-3-methyl-1,3-oxazolidine
Comparison: Compared to similar compounds, 3-Methyl-5-phenyl-1,3-oxazolidin-2-imine exhibits unique properties due to the specific positioning of the phenyl and methyl groups. These structural differences can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
75343-73-6 |
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Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-methyl-5-phenyl-1,3-oxazolidin-2-imine |
InChI |
InChI=1S/C10H12N2O/c1-12-7-9(13-10(12)11)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3 |
InChI Key |
PINRUEQFGKWBTO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(OC1=N)C2=CC=CC=C2 |
Origin of Product |
United States |
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